N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of acenaphthene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide typically involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 4-methylsulfanylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated benzamide derivatives.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor activity, particularly against various human cancer cell lines.
Biological Studies: The compound is used in studies exploring its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of key signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-dihydroacenaphthylen-5-yl)-3-(2-oxochromen-3-yl)benzamide
- N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide
- N-[(1,2-dihydroacenaphthylen-5-yl)carbamothioyl]propanamide
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and materials science, offering potential advantages over similar compounds in terms of efficacy and versatility.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c1-23-16-10-7-15(8-11-16)20(22)21-18-12-9-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLDLOAYCFPHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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